6-chloro-16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene
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Overview
Description
4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the chloro and methyl groups. The final step involves the etherification of the phenyl group with the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl ethyl ether
- 4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl propyl ether
Uniqueness
The uniqueness of 4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16ClN3OS |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
6-chloro-16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene |
InChI |
InChI=1S/C20H16ClN3OS/c1-10-22-17-16-15(11-6-8-12(25-2)9-7-11)13-4-3-5-14(13)24-20(16)26-18(17)19(21)23-10/h6-9H,3-5H2,1-2H3 |
InChI Key |
JWKIRQKFOZBGAU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)Cl)SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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